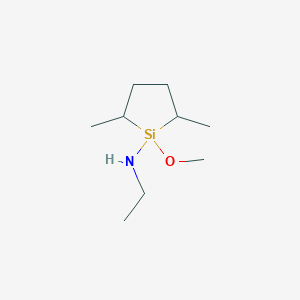
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine is a chemical compound with the molecular formula C8H19NOSi It is a member of the silacyclopentane family, characterized by a five-membered ring containing silicon
Métodos De Preparación
The synthesis of N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine typically involves the reaction of N-ethyl-2,5-dimethylsilolan-1-amine with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-containing ring structure allows it to engage in unique binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine can be compared with other similar compounds, such as:
- N-Methyl-1-methoxy-2,5-dimethylsilolan-1-amine
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-ol
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-thiol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propiedades
Número CAS |
923561-08-4 |
|---|---|
Fórmula molecular |
C9H21NOSi |
Peso molecular |
187.35 g/mol |
Nombre IUPAC |
N-ethyl-1-methoxy-2,5-dimethylsilolan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-5-10-12(11-4)8(2)6-7-9(12)3/h8-10H,5-7H2,1-4H3 |
Clave InChI |
KNKUMCHNBZOHEB-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si]1(C(CCC1C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
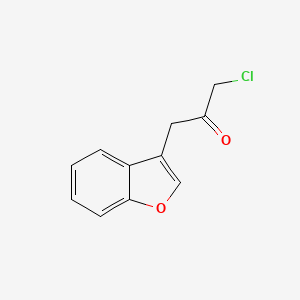
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
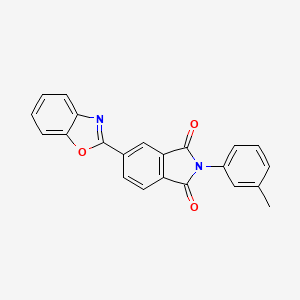
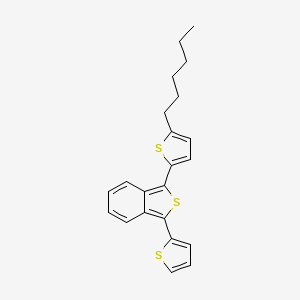
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
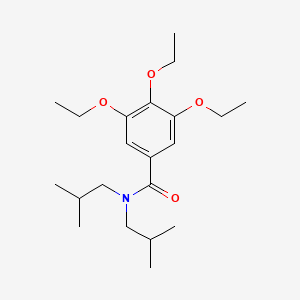
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

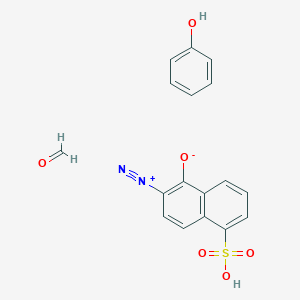
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
